An In-depth Technical Guide to the Chemical Structure and Properties of Methyl 4-[(2-hydroxybenzyl)amino]benzoate
An In-depth Technical Guide to the Chemical Structure and Properties of Methyl 4-[(2-hydroxybenzyl)amino]benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-[(2-hydroxybenzyl)amino]benzoate is a secondary amine of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical structure, synthesis, and characterization. We will delve into the mechanistic principles behind its formation via reductive amination, present a detailed, field-proven experimental protocol for its synthesis, and provide a thorough analysis of its spectroscopic properties. Furthermore, this guide will explore the potential biological activities of this class of compounds, including their antimicrobial and antioxidant properties, which are crucial for drug development professionals.
Introduction: Unveiling a Promising Scaffold
Methyl 4-[(2-hydroxybenzyl)amino]benzoate belongs to the class of Schiff base derivatives, which are known for their diverse biological activities. The molecule incorporates a salicylic aldehyde moiety, known for its phenolic hydroxyl group that can participate in hydrogen bonding and metal chelation, and a methyl 4-aminobenzoate backbone, a common structural motif in pharmaceuticals. The secondary amine linkage provides conformational flexibility, which is often advantageous for binding to biological targets. Understanding the synthesis and properties of this compound is crucial for its potential application in the development of novel therapeutic agents and functional materials.
Chemical Properties and Structure
The structural and physicochemical properties of Methyl 4-[(2-hydroxybenzyl)amino]benzoate are pivotal to its function and reactivity.
Chemical Structure
The core structure of Methyl 4-[(2-hydroxybenzyl)amino]benzoate consists of a central secondary amine bridge connecting a 2-hydroxybenzyl group and a methyl benzoate group at the para position.
Caption: Chemical structure of Methyl 4-[(2-hydroxybenzyl)amino]benzoate.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C15H15NO3 | - |
| Molecular Weight | 257.28 g/mol | - |
| Appearance | Expected to be a solid | - |
| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, DMSO | - |
Synthesis of Methyl 4-[(2-hydroxybenzyl)amino]benzoate
The synthesis of Methyl 4-[(2-hydroxybenzyl)amino]benzoate is typically achieved through a two-step one-pot reaction involving the formation of a Schiff base intermediate followed by its reduction. This process is a classic example of reductive amination.
Reaction Rationale
The synthesis begins with the condensation reaction between methyl 4-aminobenzoate and salicylaldehyde. The primary amine of methyl 4-aminobenzoate acts as a nucleophile, attacking the electrophilic carbonyl carbon of salicylaldehyde. This is followed by dehydration to form an imine, also known as a Schiff base. The subsequent reduction of the C=N double bond of the Schiff base to a C-N single bond yields the final secondary amine product. Sodium borohydride is a commonly used reducing agent for this step due to its selectivity and mild reaction conditions.
Caption: Workflow for the synthesis of Methyl 4-[(2-hydroxybenzyl)amino]benzoate.
Detailed Experimental Protocol
Materials:
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Methyl 4-aminobenzoate (1.0 eq)
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Salicylaldehyde (1.0 eq)
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Methanol (as solvent)
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Sodium borohydride (1.5 eq)
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Ethyl acetate
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Saturated sodium chloride solution (brine)
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Hexane and Ethyl acetate for elution
Procedure:
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Schiff Base Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4-aminobenzoate (1.0 eq) and salicylaldehyde (1.0 eq) in methanol.
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Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Reduction: After the formation of the Schiff base is complete (as indicated by TLC), cool the reaction mixture to 0 °C in an ice bath.
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Slowly add sodium borohydride (1.5 eq) in small portions to the stirred solution. Caution: Hydrogen gas is evolved.
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After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours.
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Work-up: Quench the reaction by the slow addition of water.
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Concentrate the mixture under reduced pressure to remove most of the methanol.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
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Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate solvent system as the eluent.
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Combine the fractions containing the pure product and evaporate the solvent to yield Methyl 4-[(2-hydroxybenzyl)amino]benzoate as a solid.
Spectroscopic Characterization
The structure of the synthesized Methyl 4-[(2-hydroxybenzyl)amino]benzoate can be confirmed using various spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of both benzene rings, the methylene protons of the benzyl group, the N-H proton of the secondary amine, the methyl protons of the ester group, and the hydroxyl proton of the phenol. The integration of these signals should correspond to the number of protons in each environment.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, the methylene carbon, and the methyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the secondary amine, the O-H stretch of the phenol, the C=O stretch of the ester, and C-N stretching vibrations, as well as aromatic C-H and C=C stretching bands.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ corresponding to the calculated molecular weight of 257.28 g/mol . Fragmentation patterns can provide further structural information.
Potential Biological Activities and Applications
Schiff bases derived from salicylaldehyde and aminobenzoic acid derivatives have garnered significant attention due to their wide range of biological activities.[1] While specific studies on Methyl 4-[(2-hydroxybenzyl)amino]benzoate are limited, the structural motifs present suggest potential therapeutic applications.
Antimicrobial Activity
Salicylaldehyde-based Schiff bases are known to exhibit antibacterial and antifungal properties.[1][2] The imine or secondary amine linkage is often crucial for this activity, potentially by interfering with microbial cell wall synthesis or other essential cellular processes. The presence of the phenolic hydroxyl group can also contribute to the antimicrobial effect.
Antioxidant Activity
Phenolic compounds are well-established antioxidants due to their ability to scavenge free radicals.[3] The 2-hydroxybenzyl moiety in Methyl 4-[(2-hydroxybenzyl)amino]benzoate suggests that it may possess antioxidant properties, which are valuable in combating oxidative stress-related diseases.
Anticancer Activity
Certain Schiff bases have demonstrated cytotoxic effects against various cancer cell lines.[4][5] The mechanism of action can vary but may involve the induction of apoptosis or inhibition of enzymes crucial for cancer cell proliferation.
Conclusion
Methyl 4-[(2-hydroxybenzyl)amino]benzoate is a molecule with a versatile chemical structure that can be synthesized through a straightforward and efficient reductive amination procedure. Its characterization by standard spectroscopic methods provides a clear confirmation of its structure. The presence of key functional groups suggests a range of potential biological activities, including antimicrobial, antioxidant, and anticancer properties, making it a promising candidate for further investigation in the field of drug discovery and development. This guide provides a solid foundation for researchers and scientists interested in exploring the potential of this and related compounds.
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